1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
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Overview
Description
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a tetrazole ring, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common approach is the reaction of phenylhydrazine with sodium azide in the presence of a strong acid, such as hydrochloric acid, to form 1-phenyl-1H-tetrazole
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used as a building block in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A related compound with applications in corrosion inhibition and organic synthesis.
4-(Pyridin-3-ylsulfonyl)piperazine: Another structurally similar compound used in medicinal chemistry.
Properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S/c25-27(26,16-7-4-8-18-13-16)23-11-9-22(10-12-23)14-17-19-20-21-24(17)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCFQAWPAACTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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